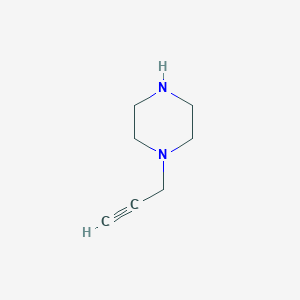

1-(Prop-2-yn-1-yl)piperazine

説明

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, with nitrogen-containing rings often forming the backbone of numerous therapeutic agents. Among these, 1-(prop-2-yn-1-yl)piperazine has emerged as a compound of considerable interest. Its structure, which marries the well-established piperazine (B1678402) ring with a reactive propargyl group, makes it a highly valuable building block in the synthesis of complex molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-prop-2-ynylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSATTUAOHJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562381 | |

| Record name | 1-(Prop-2-yn-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52070-67-4 | |

| Record name | 1-(Prop-2-yn-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Propynyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Piperazine and Its Derivatives

Established Synthetic Routes for 1-(Prop-2-yn-1-yl)piperazine

The preparation of the parent compound, this compound, is typically achieved through straightforward and well-documented methods.

Nucleophilic Substitution Reactions with Propargyl Halides

A primary and widely utilized method for synthesizing this compound and its derivatives involves the direct N-alkylation of a piperazine (B1678402) core with a propargyl halide, most commonly propargyl bromide. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide ion.

The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid formed during the reaction. mdpi.com Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are typically employed to facilitate the reaction. In some instances, a catalyst like potassium iodide is added to enhance the reaction rate. mdpi.com The reaction temperature can range from room temperature to elevated temperatures, such as 80°C, depending on the specific reactants and conditions. mdpi.comnih.gov

For example, the synthesis of 1-phenyl-4-(prop-2-yn-1-yl)piperazine (B2539503) is achieved by reacting 1-phenylpiperazine (B188723) with propargyl bromide in acetonitrile with potassium carbonate as the base. Similarly, a derivative used in the synthesis of antifungal agents was prepared by reacting the piperazine precursor with propargyl bromide and potassium carbonate in acetonitrile at room temperature, with the addition of potassium iodide. mdpi.com

Table 1: Examples of Nucleophilic Substitution for the Synthesis of this compound Derivatives

| Piperazine Precursor | Propargyl Halide | Base | Solvent | Catalyst | Temperature | Yield (%) | Reference |

| 1-Phenylpiperazine | Propargyl bromide | K₂CO₃ | Acetonitrile | - | Reflux | - | |

| 1-(2,3-Dichlorophenyl)piperazine | Chloroacetyl chloride, then NaN₃ | Triethylamine (B128534) | Aqueous acetone | - | Room Temp | - | researchgate.net |

| Piperazine derivative | Propargyl bromide | K₂CO₃ | CH₃CN | KI | Room Temp | 72 | mdpi.com |

| Piperazine | Propargyl bromide | - | Dioxane | - | 80°C | - | nih.gov |

Data compiled from various research findings.

Alkylation Strategies on the Piperazine Core

Alkylation of the piperazine ring is a fundamental strategy for introducing the propargyl group. This approach is a broader classification that encompasses the use of propargyl halides. The key principle is the reaction of the nucleophilic nitrogen of the piperazine with an electrophilic propargyl source.

To achieve mono-propargylation, careful control of stoichiometry is often necessary to avoid the formation of the di-substituted product, especially when starting with piperazine itself. Using a large excess of piperazine can favor the formation of the mono-substituted product. The choice of solvent and base also plays a crucial role in the selectivity and yield of the reaction. Aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are common choices.

One-Pot Synthetic Procedures for Monosubstituted Piperazines

While not extensively detailed specifically for this compound in the provided context, one-pot procedures for synthesizing monosubstituted piperazines are an area of active research. These methods aim to improve efficiency by reducing the number of isolation and purification steps. A relevant example is a one-pot, three-component synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates, which proceeds with high yields and stereoselectivity. researcher.life Although this specific example leads to more complex piperazine structures, the principle of combining multiple reaction steps in a single pot is applicable to the synthesis of simpler monosubstituted piperazines as well.

Advanced Synthetic Approaches to Substituted this compound Analogs

As the demand for structurally diverse piperazine derivatives for various applications, including drug discovery, continues to grow, more sophisticated synthetic methods have been developed.

Modular Synthesis of Asymmetrically Substituted Piperazine Scaffolds

A modular approach allows for the efficient and versatile synthesis of asymmetrically substituted piperazines. nih.gov This strategy is particularly valuable for creating libraries of compounds for screening purposes. One such method utilizes titanium and zirconium catalysts to construct 2,5-asymmetrically disubstituted piperazines from simple amines and alkynes. nih.gov This approach is highly efficient, requiring minimal purification steps and no protecting groups, and yields the desired products in moderate to high yields. nih.gov

Another powerful modular synthesis involves a palladium-catalyzed cyclization reaction that couples a propargyl unit with various diamine components. nih.govacs.orgnih.gov This method offers a high degree of regio- and stereochemical control under mild reaction conditions, leading to a wide range of highly substituted piperazines in excellent yields. nih.govacs.org

Table 2: Palladium-Catalyzed Modular Synthesis of Substituted Piperazines

| Diamine Component | Propargyl Component | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

| Bis-tosylated ethylenediamine (B42938) | BOC-propargyl alcohol | Pd(0) / DPEphos | Dichloromethane (B109758) | Room Temp | ~100 | nih.govacs.org |

| Substituted ethylenediamine | Propargyl carbonate | 3 mol% Palladium | - | - | High | nih.govacs.org |

Data highlights the efficiency of palladium-catalyzed modular synthesis.

Palladium-Catalyzed Cyclization Approaches for Substituted Piperazines

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted piperazines. organic-chemistry.orgorganic-chemistry.org A notable example is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.govacs.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the diamine and the propargyl carbonate, providing access to a diverse array of piperazine structures with high stereo- and regiochemical control. nih.govacs.org The catalyst loading can be as low as 1%, still affording high yields of the desired product. nih.gov

For instance, the reaction of bis-tosylated ethylenediamine with BOC-propargyl alcohol in the presence of a palladium catalyst and a phosphine (B1218219) ligand in dichloromethane at room temperature results in a near-quantitative yield of the corresponding piperazine derivative in just 10 minutes. nih.gov This highlights the efficiency and mildness of this advanced synthetic methodology.

DABCO-Mediated Cleavage for Piperazine Derivatization

The synthesis of piperazine derivatives can be achieved through the C–N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.org This method leverages DABCO as a readily available and inexpensive starting material to construct the piperazine core. researchgate.net The process is initiated by activating DABCO with various electrophilic reagents, such as alkyl halides, aryl halides, activated alkynes, or sulfonyl halides. rsc.orgx-mol.com This activation step forms a quaternary ammonium (B1175870) salt of DABCO, which renders the system susceptible to nucleophilic attack. rsc.orgx-mol.com

The resulting activated DABCO salt serves as a potent electrophile. In the presence of a wide range of nucleophiles—including phenols, thiols, amines, and enolates—a ring-opening reaction occurs, cleaving one of the C-N bonds of the bicyclic structure to yield an N-substituted piperazine derivative. rsc.orgx-mol.com The versatility of this method allows for the diversity-oriented synthesis of drug-like piperazine molecules. rsc.org Both pre-activated DABCO salts and the in situ activation of DABCO within multicomponent reactions are effective strategies in synthetic organic chemistry for producing these valuable scaffolds. rsc.orgx-mol.com Transition-metal catalysis can also be employed to facilitate DABCO bond cleavage, further expanding the scope of this synthetic route. nih.gov

Click Chemistry for Dimeric Piperazine Conjugates

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient route for the synthesis of dimeric piperazine conjugates. This approach utilizes a piperazine core functionalized with two terminal alkyne groups, such as 1,4-di(prop-2-yn-1-yl)piperazine, as a central building block. researchgate.net

In a typical synthesis, 1,4-di(prop-2-yn-1-yl)piperazine undergoes a 1,3-dipolar cycloaddition reaction with two equivalents of an azide-containing molecule. researchgate.netresearchgate.net This reaction links two identical molecular units to the central piperazine ring through stable 1,2,3-triazole linkers, forming a symmetrical dimeric conjugate. researchgate.net This methodology has been successfully applied to create libraries of novel piperazine-tethered dimeric 1,2,3-triazoles with good to excellent yields. researchgate.netresearchgate.net The robust nature of the click reaction allows for the assembly of complex molecular architectures by joining various bioactive pharmacophores into a single dimeric framework. researchgate.net

Table 1: Examples of Dimeric Piperazine Conjugates Synthesized via Click Chemistry

| Dimeric Compound Structure | Reactants | Yield | Reference |

|---|---|---|---|

| Piperazine tethered dimeric 1,2,3-triazoles (3a–m) | 1,4-di(prop-2-yn-1-yl)piperazine and various azides (2a–m) | Good | researchgate.net |

Synthesis of Hybrid Scaffolds Incorporating this compound Moieties

The propargyl group on this compound serves as a versatile handle for constructing complex hybrid molecules through click chemistry. This strategy allows for the covalent linking of the piperazine scaffold to other biologically relevant moieties, creating novel molecular entities.

Researchers have designed and synthesized a diverse library of hybrid compounds by reacting this compound derivatives with various azide-functionalized scaffolds. nih.govbohrium.com For instance, new hybrid motifs featuring 4-nitroimidazole (B12731) linked to piperazine via a 1,2,3-triazole bridge have been created. nih.govbohrium.com In this synthesis, a 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine scaffold is reacted with a range of primary azides to produce 1,4-disubstituted-1,2,3-triazoles. nih.gov

Other notable examples include:

1,2,3-triazole-piperazin-benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazine (B8601807) 1,1-dioxides : Synthesized through the 1,3-dipolar cycloaddition of 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazine 1,1-dioxide with various aryl azides. rsc.org

Piperazine-triazoles with amide linkages : Formed via the click reaction between 1-aryl-4-(prop-2-yn-1-yl)piperazines and N-aralkyl-2-azidoacetamides. tandfonline.comresearchgate.net

Triazole-based isoquinoline (B145761) hybrids : The alkylation of hydroxy-substituted tetrahydroisoquinolines with propargyl bromide, followed by a click reaction, yields complex neurotropic agents. rsc.org

Piperazine hybridized coumarin (B35378) indolylcyanoenones : These compounds are synthesized through a multi-step process involving the initial reaction of 4-chloro coumarin with piperazine, followed by further modifications and ultimately linking to an indole (B1671886) moiety. mdpi.com

These examples highlight the modularity and efficiency of using this compound as a key intermediate for building structurally diverse hybrid molecules.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its subsequent derivatives. Key reaction steps that are frequently optimized include the initial propargylation of the piperazine ring and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Propargylation of Piperazine: The introduction of the propargyl group onto the piperazine nitrogen is typically an N-alkylation reaction. The choice of base and solvent significantly impacts the reaction efficiency. Common conditions involve reacting a piperazine derivative with propargyl bromide. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at 0 °C have been used effectively. nih.gov Alternatively, weaker bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are also employed. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The click reaction is the cornerstone for elaborating the this compound scaffold. Optimization of this step focuses on the copper source, base, solvent, and temperature.

Catalyst System : A common catalytic system involves using copper(I) iodide (CuI) directly. nih.govrsc.org Another popular method is the in situ generation of the Cu(I) catalyst from copper(II) sulfate (B86663) (CuSO4) using a reducing agent like sodium ascorbate.

Solvent and Base : The choice of solvent and base is interdependent. A mixture of toluene (B28343) and triethylamine (Et3N) is effective, where Et3N acts as both a base and a ligand for the copper catalyst. nih.gov Other systems include dioxane with triethylamine rsc.org or a solvent mixture of DMF/H2O with sodium azide (B81097) and sodium ascorbate. researchgate.net

Temperature : These reactions are often run at room temperature and stirred overnight to ensure completion. nih.govrsc.org

The table below summarizes various optimized conditions reported for the synthesis of hybrid molecules starting from this compound derivatives.

Table 2: Optimized Reaction Conditions for Synthesis of this compound Derivatives

| Starting Alkyne | Azide Partner | Catalyst/Base/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|---|

| 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine | Substituted-(azidomethyl)benzene | CuI / Et3N / Toluene | Room Temp / Overnight | 83% (for 9g) | nih.gov |

| 1,4-di(prop-2-yn-1-yl)piperazine | Various aryl azides | Cu(I) catalyzed | Not specified | Good | researchgate.net |

| 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazine 1,1-dioxide | Various aryl azides | CuI / Dioxane | Room Temp | Good to Excellent | rsc.org |

Chemical Reactivity and Derivatization Strategies for 1 Prop 2 Yn 1 Yl Piperazine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1-(Prop-2-yn-1-yl)piperazine Conjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. doi.org This reaction has become a powerful tool for the derivatization of this compound, owing to its efficiency and specificity under mild, often aqueous, conditions. doi.orgnih.gov

The hallmark of the CuAAC reaction is the formation of a stable, five-membered 1,2,3-triazole ring from the reaction between a terminal alkyne and an azide (B81097). doi.orgnih.gov In the context of this compound, the terminal alkyne of the propargyl group readily participates in this 1,3-dipolar cycloaddition with a wide variety of organic azides. nih.govrsc.org This reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate, or by using a copper(I) source like copper(I) iodide. nih.govrsc.orgorganic-chemistry.org The result is the regioselective formation of a 1,4-disubstituted 1,2,3-triazole linkage, a moiety that is not only stable but also capable of participating in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final conjugate. nih.gov

The versatility of this reaction is demonstrated by the successful conjugation of this compound with various aryl azides to produce a range of 1,2,3-triazole-piperazine derivatives. nih.govrsc.org For instance, the reaction of 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] thiazine (B8601807) 1,1-dioxide with different aryl azides in the presence of a catalytic amount of copper iodide at room temperature afforded the corresponding 1,2,3-triazole-piperazin-benzo[b] thiazine 1,1-dioxides in good to excellent yields. nih.govrsc.org Similarly, novel 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have been synthesized by reacting 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine with diverse primary azides, yielding 1,4-disubstituted-1,2,3-triazoles. nih.gov

Table 1: Examples of CuAAC Reactions with this compound Derivatives

| This compound Derivative | Azide Partner | Catalyst System | Product | Reference |

| 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] thiazine 1,1-dioxide | Various aryl azides | Copper(I) iodide | 1,2,3-Triazole-piperazin-benzo[b] thiazine 1,1-dioxides | nih.govrsc.org |

| 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine | Various primary azides | Copper(I) iodide | 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazoles | nih.gov |

| 4-(Prop-2-yn-1-yl)thiomorpholine | Various alkyl halides and sodium azide | Not specified | 1,4-Disubstituted 1,2,3-triazoles | |

| 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide | Various alkyl halides and sodium azide | Not specified | 1,4-Disubstituted 1,2,3-triazoles |

The mild and bioorthogonal nature of the CuAAC reaction makes it exceptionally well-suited for applications in bioconjugation. nih.gov This has allowed for the labeling of sensitive biomolecules with moieties containing the this compound scaffold. While direct examples with this compound are not extensively detailed in the provided results, the general principle of using alkyne-functionalized building blocks for bioconjugation is well-established. nih.gov

In materials science, the CuAAC reaction has been employed to synthesize novel polymers and functional materials. For example, polystyrene-supported piperazine-substituted triazoles have been prepared by the CuAAC reaction of alkyne-functionalized piperazine (B1678402) derivatives with azido-functionalized polystyrene resins. nih.gov This approach allows for the creation of materials with tailored properties, such as metal-ion extraction capabilities. nih.gov The resulting triazole-containing polymers can exhibit unique properties, including enhanced thermal stability and the ability to coordinate with metal ions, making them suitable for applications in catalysis, sensing, and separation technologies.

Formation of 1,2,3-Triazole Linkages

Other Propargyl Group Transformations

Beyond the widely used CuAAC reaction, the propargyl group of this compound can undergo other valuable chemical transformations, further expanding its synthetic utility.

The alkyne functionality of the propargyl group is susceptible to oxidation. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be used to transform the alkyne into other functional groups. Depending on the reaction conditions and the specific oxidizing agent employed, various oxidation products can be obtained, including α,β-diketones or carboxylic acids through cleavage of the triple bond. These transformations provide a pathway to introduce new functionalities and further diversify the chemical space accessible from this compound.

The alkyne group can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst is a common method for the complete reduction of the alkyne to the corresponding propyl-substituted piperazine. By carefully selecting the catalyst and reaction conditions, it is also possible to achieve partial reduction to the allyl-substituted piperazine. For example, using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically results in the stereoselective formation of the cis-alkene. These reduction reactions are valuable for modifying the saturation level of the side chain, which can influence the conformational flexibility and biological activity of the resulting molecules.

The piperazine ring of this compound contains two nitrogen atoms that can act as nucleophiles. smolecule.com The secondary amine nitrogen, in particular, is available for further functionalization through nucleophilic substitution reactions. smolecule.com This allows for the introduction of a second substituent onto the piperazine ring, leading to the formation of 1,4-disubstituted piperazine derivatives. For example, alkylation of the free secondary amine with various alkyl halides in the presence of a base can be used to introduce a wide range of functional groups. smolecule.com This reactivity provides a straightforward method for synthesizing libraries of compounds with diverse substitution patterns on the piperazine core, which is a common strategy in drug discovery to explore structure-activity relationships.

Regioselectivity in Electrophilic Substitutions

The chemical structure of this compound features two nitrogen atoms with different chemical environments: one secondary amine and one tertiary amine. This asymmetry dictates the regioselectivity of its reactions with electrophiles. The secondary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, which is bonded to the propargyl group. Consequently, electrophilic substitution reactions preferentially occur at the secondary amine.

This regioselectivity is consistently demonstrated in various synthetic applications where this compound acts as a nucleophile. For instance, in the synthesis of novel 1,2,3-triazole-piperazin-benzo[b] Current time information in Bangalore, IN.nih.govthiazine 1,1-dioxides, the key intermediate is formed by the reaction of 3-chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govthiazine 1,1-dioxide with this compound. nih.govrsc.org The reaction proceeds via a nucleophilic substitution, where the secondary amine of the piperazine ring selectively attacks the electrophilic carbon of the thiazine derivative, displacing the chlorine atom. nih.govrsc.org This transformation exclusively yields the product substituted at the secondary amine, highlighting the precise regiochemical control inherent to the molecule's structure. The reaction was carried out in dioxane with triethylamine (B128534) (TEA) as a base at 80 °C for 8 hours, affording the desired product in a 77% yield. rsc.org

Computational studies, such as Density Functional Theory (DFT), have been employed to predict the regioselectivity in electrophilic substitutions for related N-substituted piperazines, further corroborating that reactions are guided by the electronic and steric properties of the nitrogen atoms. For this compound, the reaction with an electrophile (E+) can be depicted as shown below, invariably leading to substitution on the secondary amine.

Scheme 1: Regioselective Electrophilic Substitution on this compound

Where R = prop-2-yn-1-yl and E+ is a generic electrophile.

Synthesis of Diverse this compound Derivatives and Analogues

The dual reactivity of this compound, stemming from its nucleophilic secondary amine and its terminal alkyne, makes it a valuable and versatile building block in synthetic organic chemistry. cymitquimica.com Researchers have exploited these two functional groups to synthesize a wide array of derivatives and analogues with potential applications in medicinal chemistry. The primary derivatization strategies involve nucleophilic substitution at the piperazine nitrogen and cycloaddition reactions at the propargyl group's alkyne functionality.

A predominant method for derivatization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction regioselectively joins the terminal alkyne of this compound with various organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings. This strategy has been extensively used to create hybrid molecules by linking the piperazine core to other pharmacologically relevant scaffolds.

For example, a series of 1,2,3-triazole-piperazin-benzo[b] Current time information in Bangalore, IN.nih.govthiazine 1,1-dioxides were synthesized by first reacting this compound with 3-chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govthiazine 1,1-dioxide, followed by a CuAAC reaction with different aryl azides. nih.govrsc.org Similarly, novel 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles were prepared by reacting 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine with a variety of primary azides. nih.govsemanticscholar.org

The secondary amine of the piperazine ring also serves as a key handle for derivatization. It can be functionalized through nucleophilic substitution reactions with various electrophiles. This approach was used in the synthesis of Contilisant+Tubastatin A hybrids, where the piperazine nitrogen was alkylated with 1,3-dichloropropane (B93676) as part of a multi-step synthesis. csic.es

The following tables summarize the synthesis of various derivatives starting from or incorporating the this compound scaffold.

Table 1: Synthesis of Triazole Derivatives via Click Chemistry

| Starting Material Containing the Piperazine Moiety | Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] Current time information in Bangalore, IN.nih.govthiazine 1,1-dioxide | Aryl azides | Cu(I)-catalyzed 1,3-dipolar cycloaddition | 1,2,3-Triazole-piperazin-benzo[b] Current time information in Bangalore, IN.nih.govthiazine 1,1-dioxides | nih.gov, rsc.org |

| 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine | Diverse primary azides | Click Chemistry | 1,4-disubstituted-1,2,3-triazoles | nih.gov, semanticscholar.org |

| 1-Aryl-4-(prop-2-yn-1-yl)piperazines | N-aralkyl-2-bromoacetamides (converted to azides in situ) | Click Reaction | Piperazine containing substituted 1,2,3-triazoles with amide linkage | tandfonline.com, researchgate.net |

| 1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2-propanol | Substituted benzyl (B1604629) azides | Click Reaction | Triazole compounds with piperazine moiety (Fluconazole analogues) | mdpi.com |

Table 2: Synthesis of Derivatives via Nucleophilic Substitution

| Starting Material | Reactant | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | 3-chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govthiazine 1,1-dioxide | Nucleophilic Substitution | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] Current time information in Bangalore, IN.nih.govthiazine 1,1-dioxide | nih.gov, rsc.org |

| tert-Butyl piperazine-1-carboxylate | 1,3-Dichloropropane (followed by reaction with propargylamine) | N-Alkylation | 1-(3-chloropropyl)-4-(prop-2-yn-1-yl)piperazine hydrochloride | csic.es |

| 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine | Propargyl bromide | N-Alkylation | 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(Prop-2-yn-1-yl)piperazine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete molecular framework.

One-dimensional NMR provides foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the type of atom and its location relative to functional groups.

In derivatives of this compound, the signals corresponding to the propargyl group and the piperazine (B1678402) ring are characteristic. For the propargyl moiety, the terminal alkyne proton (≡C-H) typically appears as a triplet around δ 2.2-2.3 ppm. nih.govrsc.org The methylene (B1212753) protons (N-CH₂-C≡) adjacent to the nitrogen and the alkyne group resonate as a doublet around δ 3.3-3.4 ppm. nih.gov The piperazine ring protons show signals that can be complex due to their chemical environment, often appearing as multiplets in the range of δ 2.6-4.1 ppm. nih.govrsc.org

In ¹³C NMR spectra, the sp-hybridized carbons of the alkyne group are readily identified, typically resonating in the range of δ 73-79 ppm. nih.govrsc.org The propargyl methylene carbon (N-CH₂) and the piperazine ring carbons appear further upfield. nih.govrsc.org The exact chemical shifts are influenced by the solvent used and the nature of any substituent on the second nitrogen of the piperazine ring. nih.gov

¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Functional Group | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Source(s) |

| Propargyl | ≡C-H | 2.22 - 2.28 (triplet) | 72.6 - 73.9 | nih.govrsc.org |

| Propargyl | N-CH₂-C≡ | 3.38 - 3.89 (doublet/singlet) | 42.2 - 47.5 | nih.govrsc.org |

| Propargyl | -C≡C- | N/A | 78.9 - 73.3 | nih.govrsc.org |

| Piperazine Ring | -CH₂- | 2.62 - 4.04 (multiplet) | 43.9 - 53.9 | nih.govrsc.org |

Two-dimensional (2D) NMR experiments are employed to confirm the atomic connectivity established by 1D NMR.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the alkynyl proton (≡C-H) and the propargylic methylene protons (N-CH₂-), confirming the integrity of the propargyl group. It also reveals couplings between adjacent protons within the piperazine ring, helping to assign these often-overlapping signals. researchgate.netemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique provides an unambiguous link between the ¹H and ¹³C spectra. researchgate.net For instance, it would definitively assign the carbon resonance of the propargylic methylene group by showing a correlation to its corresponding proton signal, thereby verifying the assignments made from the 1D spectra. researchgate.netresearchgate.net

¹H NMR and ¹³C NMR Chemical Shift Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for validating the molecular formula of a synthesized compound by providing a highly accurate measurement of its mass. nih.govnih.gov The technique measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the determination of the elemental composition. rsc.org For this compound, the molecular formula is C₇H₁₂N₂. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The observed mass is then compared to the calculated theoretical mass. A close match between the found and calculated values (often within 5 ppm) provides strong evidence for the correct molecular formula. nih.govrsc.org

HRMS Data for this compound and a Derivative

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Source(s) |

| This compound | C₇H₁₂N₂ | [M+H]⁺ | 125.1073 | N/A | nih.gov |

| Derivative Example¹ | C₂₁H₂₄N₄O₂ | [M+H]⁺ | 365.1972 | 365.1996 | nih.gov |

| Derivative Example² | C₁₅H₁₇N₃O₂S | [M+H]⁺ | 304.1041 | 304.1043 | rsc.org |

| ¹ethyl 4-methyl-6-phenyl-2-(4-(prop-2-yn-1-yl) piperazin-1-yl)pyrimidine-5-carboxylate | |||||

| ²3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] mdpi.comthiazine (B8601807) 1,1-dioxide |

X-ray Crystallography for Solid-State Structure Determination

When a crystalline solid of the compound or a suitable derivative can be grown, single-crystal X-ray crystallography offers the most definitive structural proof. This technique provides a precise three-dimensional model of the molecule as it exists in the solid state. Research on a derivative, 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, revealed that it crystallizes in a monoclinic system with the space group P21/c. researchgate.net This type of analysis yields exact bond lengths, bond angles, and torsional angles, confirming the connectivity and spatial orientation of the propargyl and piperazine moieties. It also provides clear evidence of the conformation of the piperazine ring, which typically adopts a chair conformation. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rtilab.comwikipedia.org For this compound, the FTIR spectrum displays characteristic absorption bands that serve as a molecular fingerprint. rsc.org The most notable peaks are those associated with the terminal alkyne. The stretching vibration of the ≡C-H bond gives rise to a sharp, strong absorption band typically around 3300 cm⁻¹. The C≡C triple bond stretch appears as a weaker absorption in the 2100–2260 cm⁻¹ region. Additionally, vibrations corresponding to the C-N bonds of the piperazine ring and the C-H bonds of the methylene groups are observed.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Amine/Piperazine | C-N Stretch | 1000 - 1350 | Medium |

| Methylene | C-H Stretch | 2800 - 3000 | Medium to Strong |

Computational Chemistry and Molecular Modeling Studies of 1 Prop 2 Yn 1 Yl Piperazine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular and electronic properties, reactivity, and stability of novel compounds, including derivatives of 1-(prop-2-yn-1-yl)piperazine.

DFT calculations are instrumental in understanding the reactivity of these derivatives. For instance, computational studies using DFT can predict the regioselectivity in electrophilic substitution reactions, which guides experimental design for targeted chemical modifications. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO helps to determine the chemical reactivity and kinetic stability of the molecule. acs.org A smaller energy gap implies higher reactivity.

Researchers utilize DFT to calculate various molecular properties:

Vibrational Frequencies: Theoretical calculations of vibrational spectra (IR) are compared with experimental data to confirm the structure of synthesized compounds. acs.orgmdpi.com

NMR Chemical Shifts: Theoretical isotropic values for ¹H and ¹³C NMR are calculated and correlated with experimental spectra to elucidate the molecular structure unambiguously. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. acs.org

Global Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and chemical potential are calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity and stability. mdpi.comnih.gov

In a study on peptoid synthesis, DFT calculations at the B3LYP/6-311G(d,p) level were used to predict stable conformers, electronic properties, and reactivity by analyzing charge distribution and orbital interactions. mdpi.com Similarly, for pyrazole (B372694) derivatives, the B3LYP method with the 6-311++G** basis set was employed to predict molecular structures and electronic properties. nih.gov For other heterocyclic systems, DFT has been used to investigate reactive properties by calculating average local ionization energies and Fukui functions to identify important reactive sites. researchgate.net

These theoretical investigations provide a fundamental understanding of the intrinsic electronic properties of this compound derivatives, which is essential for designing molecules with desired reactivity and interaction capabilities.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between this compound derivatives and their biological targets at an atomic level.

These studies are crucial for structure-based drug design, allowing researchers to predict the binding affinity and mode of interaction of a ligand with a specific protein receptor. For example, derivatives of this compound have been docked into various protein targets to explore their potential therapeutic applications.

Key Findings from Molecular Docking Studies:

Anticancer Activity:

Hybrid nitroimidazole derivatives containing the this compound scaffold were docked into the human estrogen receptor alpha (hERα). The most active compounds, 9g and 9k , showed potent interactions. The triazole ring of derivative 9g was found to form a hydrogen bond with the amino acid residue Asp58. nih.govbohrium.com

In another study, piperazine-tagged imidazole (B134444) derivatives were docked against the tyrosine kinase-3 receptor, revealing stable interactions. researchgate.net

Novel 1-(2-fluorobenzyl)piperazine (B2381060) triazoles, derived from a this compound intermediate, were synthesized and docked against a breast cancer-related protein (PDB ID: 1N8Z). The most active compounds, 7i and 7j , showed significant interactions with key residues such as Leu443, Gly442, and Leu27. researchgate.net

Antiviral Activity:

Piperazine (B1678402) derivatives have been investigated as inhibitors of the HIV-1 gp120 envelope protein, a key component in the viral entry process. nih.gov

Vortioxetine derivatives, including 1-(2-((2,4-dimethylphenyl)thio)phenyl)-4-(prop-2-yn-1-yl)piperazine , were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). Docking studies revealed that many of these derivatives had better binding affinities than the reference drug Remdesivir. nih.gov

Neurological Activity:

Pyridine (B92270) derivatives featuring a N-(prop-2-yn-1-yl)amino group showed high affinity for sigma receptors (σR), which are targets for treating neurological disorders. Docking of compound 3 into the σ1R revealed that the substituted-pyridine moiety established π–anion interactions with Asp29, and the NH of the propargylamine (B41283) group formed a hydrogen bond with Glu73. mdpi.com

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Nitroimidazole-piperazinyl-triazoles | Human Estrogen Receptor Alpha (hERα) | Asp58, His231 | Not specified | nih.govbohrium.com |

| 1-(2-Fluorobenzyl)piperazine triazoles | Breast Cancer Target (PDB: 1N8Z) | Leu443, Gly442, Leu27 | Not specified | researchgate.net |

| Vortioxetine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified | ≤ -7.0 | nih.gov |

| Polyfunctionalized Pyridines | Sigma-1 Receptor (σ1R) | Asp29, Glu73 | -7.8 to -8.4 | mdpi.com |

In Silico Assessment of Pharmacokinetic Properties (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. It uses computational models to estimate the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like profiles and filter out those likely to fail in later development stages.

For derivatives of this compound, various studies have employed in silico tools like the SWISS-ADME web server to predict their ADMET properties. These predictions are often correlated with experimental findings to establish a comprehensive structure-activity relationship (SAR). mdpi.com

Commonly Predicted ADMET Properties:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are assessed. Studies on 1,2,3-triazole-piperazin-benzo[b] researchgate.netthiazine (B8601807) 1,1-dioxides, synthesized from a this compound intermediate, predicted high GI absorption and an inability to permeate the BBB for the most promising compounds. nih.gov

Distribution: Lipophilicity (LogP) is a key predictor of a drug's distribution in the body. acs.org

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) helps to foresee potential drug-drug interactions.

Drug-likeness: This is often evaluated based on rules such as Lipinski's Rule of Five, which suggests that a molecule is more likely to be orally bioavailable if it meets certain criteria regarding molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Toxicity: Predictions can include assessments for mutagenicity and carcinogenicity. In one study on benzimidazole-1,2,3-triazole-sulfonamide hybrids, in silico ADMET predictions indicated that all compounds were non-mutagenic and non-carcinogenic. d-nb.info

| Derivative Class | ADMET Prediction Tool | Key Predicted Properties | Source |

|---|---|---|---|

| Nitroimidazole-piperazinyl-triazoles | Not specified | Good pharmacokinetic properties, ADMET criteria within acceptable range. | nih.govbohrium.com |

| Benzothiazole-piperazine-triazoles | Not specified | Good agreement between in silico ADME analysis and in vitro activity. | mdpi.com |

| Piperazine-containing 1,2,3-triazoles | Not specified | Good drug-like properties. | tandfonline.com |

| Benzimidazole-triazole-sulfonamides | Not specified | Predicted to be non-mutagenic and non-carcinogenic. | d-nb.info |

| Benzo[b] researchgate.netthiazine 1,1-dioxides | SWISS ADME | High GI absorption, no BBB permeation predicted. | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their complexes over time. While molecular docking provides a static picture of the binding pose, MD simulations offer insights into the conformational flexibility, stability of the ligand-protein complex, and the free energy of binding.

For derivatives of this compound, these techniques are vital for refining docking results and understanding the dynamic nature of ligand-receptor interactions.

Key Applications and Findings:

Conformational Stability: MD simulations can predict the conformational stability of piperazine derivatives. The piperazine ring typically adopts a chair conformation, and MD helps understand how substituents and interactions influence this conformation. A study on piperazine derivatives as HIV-1 inhibitors highlighted that the conformational adaptability of the molecules upon forming a complex with the target protein is a crucial factor for their inhibitory activity. nih.gov

Complex Stability: The stability of a ligand-protein complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and ligand over the simulation time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of a ligand to its receptor from the MD simulation trajectory. This provides a more accurate estimation of binding affinity than docking scores alone. For example, a 200 ns MD simulation of piperazine-tagged imidazole derivatives complexed with the tyrosine kinase-3 receptor showed stable interactions, with calculated binding free energies of -184.6 kJ/mol and -160.2 kJ/mol for the two best complexes. researchgate.net

Solvent Accessible Surface Area (SASA): SASA calculations can indicate changes in the protein's surface exposure upon ligand binding, suggesting conformational changes and the extent of burial of the ligand in the binding pocket. mdpi.comfrontiersin.org

By combining molecular docking with MD simulations, researchers can gain a more accurate and dynamic understanding of how this compound derivatives interact with their biological targets, which is invaluable for the rational design of improved inhibitors. nih.govmdpi.com

Medicinal Chemistry Applications and Biological Evaluation of 1 Prop 2 Yn 1 Yl Piperazine Derivatives

Anticancer Activity Research

Derivatives of 1-(prop-2-yn-1-yl)piperazine have emerged as a promising class of compounds in oncological research. Their chemical tractability allows for the synthesis of large libraries of compounds, which have been evaluated for their ability to combat cancer through various mechanisms.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A fundamental aspect of anticancer drug discovery is the ability of a compound to halt the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. Numerous studies have demonstrated that derivatives synthesized from the this compound core are effective in this regard.

For instance, the parent compound, 1-phenyl-4-(prop-2-yn-1-yl)piperazine (B2539503), has been shown to inhibit the proliferation of human prostate cancer cells at low concentrations and to trigger apoptosis. The mechanism of apoptosis induction is believed to involve the activation of caspases, which are key enzymes in the apoptotic pathway. Further studies on a piperazine-containing compound, identified as C505, revealed potent anticancer activity through the induction of both cell cycle arrest and apoptosis. nih.gov

By employing the click chemistry approach, researchers have synthesized hybrid molecules that combine the piperazine (B1678402) moiety with other pharmacologically active scaffolds. A series of 1,2,3-triazole-tethered piperazine-nitroimidazole conjugates were developed from a this compound scaffold. nih.govbohrium.com Several of these new hybrid compounds showed significant cytotoxic activity. nih.govbohrium.com Similarly, piperazine-tagged imidazole (B134444) derivatives have been synthesized and assessed for their antiproliferative capabilities, with some compounds showing high potency. researchgate.net The combination of pentacyclic triterpenoids like ursolic acid with a piperazine moiety has also yielded hybrid compounds that effectively induce apoptosis in cancer cells. mdpi.com

Specificity against Cancer Cell Lines (e.g., MCF-7, HepG2, PC3, THP1, HL60, prostate cancer cells)

The efficacy of this compound derivatives has been evaluated against a diverse panel of human cancer cell lines, demonstrating both broad-spectrum and selective activity.

Hybrid compounds derived from this compound have shown particular promise against breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cell lines. nih.govbohrium.com For example, two 4-nitroimidazole-piperazinyl tagged 1,2,3-triazole derivatives, 9g and 9k , exhibited potent cytotoxic effects against the MCF-7 cell line, with IC₅₀ values of 2.00 µM and 5.00 µM, respectively. nih.govbohrium.com Another study highlighted a piperazine-tagged imidazole derivative, Compound 5 , which was highly effective against MCF-7 cells (IC₅₀ of 1.0 µM) and also showed activity against PC3 prostate cancer cells (IC₅₀ of 9.00 µM). researchgate.net

The activity spectrum extends to other cancer types as well. A piperazine derivative, C505, was found to be highly toxic to K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma) cells, with GI₅₀ values below 0.16 μM for all three lines. nih.gov Research on arylpiperazine derivatives has noted strong cytotoxic activity against LNCaP prostate cancer cells (IC₅₀ = 3.67 µM). mdpi.com Furthermore, derivatives of natural products like icariin (B1674258) have been shown to promote differentiation in acute myeloid leukemia cell lines such as HL-60 and THP-1. springermedizin.de

Table 1: Anticancer Activity of this compound Derivatives Against Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound / Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 1-Phenyl-4-(prop-2-yn-1-yl)piperazine | Human prostate cancer | Inhibits proliferation, induces apoptosis | |

| Arylpiperazine derivative | LNCaP (Prostate) | 3.67 µM | mdpi.com |

| C505 | K562 (Leukemia) | 0.058 µM | nih.gov |

| C505 | HeLa (Cervical) | 0.155 µM | nih.gov |

| C505 | AGS (Gastric) | 0.055 µM | nih.gov |

| Compound 9g | MCF-7 (Breast) | 2.00 µM | nih.govbohrium.com |

| Compound 9k | MCF-7 (Breast) | 5.00 µM | nih.govbohrium.com |

| Compound 5 (imidazole hybrid) | MCF-7 (Breast) | 1.0 µM | researchgate.net |

| Compound 5 (imidazole hybrid) | PC3 (Prostate) | 9.00 µM | researchgate.net |

| Ursolic acid piperazine hybrid | HL-60 (Leukemia) | Potent cytotoxicity | mdpi.com |

| Betulinic acid piperazine hybrid | PC-3 (Prostate) | Potent cytotoxicity | mdpi.com |

| Icariside II | HL-60, THP-1 (Leukemia) | Promotes differentiation | springermedizin.de |

Molecular Targets and Pathways in Oncological Research

Understanding the molecular targets and pathways affected by these derivatives is crucial for their development as therapeutic agents. Research indicates that this compound derivatives can interfere with multiple signaling pathways essential for cancer cell survival and growth. nih.gov

A primary mechanism is the induction of apoptosis through caspase activation. More complex hybrid molecules have been designed to interact with specific targets. For instance, molecular docking studies of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles revealed interactions with the human estrogen receptor alpha (hER), suggesting a potential mechanism for their potent activity against ER-positive breast cancer cells like MCF-7. nih.govbohrium.com Other arylpiperazine derivatives have been identified as potent antagonists of the androgen receptor (AR), a key driver in prostate cancer. mdpi.com

Furthermore, hybrids of piperazine with natural products like ursolic acid have been shown to induce cell cycle arrest at the S and G0/G1 phases and to modulate the expression of apoptosis-regulating proteins by decreasing the Bcl-2/Bax ratio. mdpi.com Other targeted pathways include the inhibition of critical kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Antimicrobial Activity Research

In addition to their anticancer properties, derivatives of this compound have been extensively investigated for their potential to combat microbial infections. The structural diversity achievable from this scaffold has led to the discovery of compounds with significant antibacterial and antifungal efficacy.

Antibacterial Efficacy (e.g., against MRSA, Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

The propargyl group of this compound serves as a handle for synthesizing novel agents against a range of pathogenic bacteria, including drug-resistant strains. For example, 1-phenyl-4-(prop-2-yn-1-yl)piperazine is a precursor in the synthesis of pleuromutilin (B8085454) derivatives that show activity against methicillin-resistant Staphylococcus aureus (MRSA).

Through click chemistry, series of piperazine-containing 1,2,3-triazoles have been synthesized and evaluated. One study reported that these compounds exhibited moderate to good activity against Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Within this series, a specific derivative, Compound 8 , demonstrated superior antibacterial activity against E. coli, S. epidermidis, and B. subtilis (MIC: 0.0077 µmol/mL), outperforming the standard drug Norfloxacin. researchgate.net Other research has focused on hybrid molecules incorporating a 5-nitroimidazole moiety, which have shown potent activity against E. coli and P. aeruginosa. mdpi.com Piperazine-substituted chalcone (B49325) sulphonamides have also displayed good antibacterial action against Bacillus subtilis, with MIC values ranging from 4.0 to 8.0 mg/mL. grafiati.com

Table 2: Antibacterial Efficacy of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound / Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pleuromutilin derivative | MRSA | Active | |

| Piperazine-triazole (Compound 7u) | B. subtilis, S. epidermidis, E. coli, P. aeruginosa | 0.0248 µmol/mL | researchgate.net |

| Piperazine-triazole (Compound 8) | E. coli | 0.0077 µmol/mL | researchgate.net |

| Piperazine-triazole (Compound 8) | S. epidermidis | 0.0077 µmol/mL | researchgate.net |

| Piperazine-triazole (Compound 8) | B. subtilis | 0.0077 µmol/mL | researchgate.net |

| Chalcone sulphonamide hybrid | B. subtilis | 4.0-8.0 mg/mL | grafiati.com |

| Nitroimidazole hybrid (38o) | E. coli | 8 nM | mdpi.com |

| Nitroimidazole hybrid (38o) | P. aeruginosa | 55 nM | mdpi.com |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger, plant pathogenic fungi)

The antifungal potential of this compound derivatives has also been a key area of investigation. These compounds have shown efficacy against common human fungal pathogens like Candida albicans and Aspergillus niger.

A series of piperazine-containing 1,2,3-triazoles with amide linkages demonstrated moderate to good antifungal activity. researchgate.net Notably, Compound 8 from this series was found to be more potent against C. albicans (MIC: 0.0077 µmol/mL) than the standard antifungal drug Fluconazole. researchgate.net Another study involving a library of amide-linked 1,4-disubstituted 1,2,3-triazoles identified two compounds, 5m and 5w , with appreciable activity against both C. albicans and A. niger. researchgate.net Amide derivatives of farnesoic acid have also been reported to possess potent antifungal properties against these two fungal species, with MIC values in the range of 6.25-25 µg/ml. jmb.or.kr The research extends to various other hybrid structures, including those with thiazole-pyridine and piperine-pyridine motifs, which have also been screened for activity against C. albicans and A. niger. nih.gov

Antitubercular Activity (Mycobacterium tuberculosis H37Rv)

Derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. A notable approach involves the synthesis of dimeric 1,2,3-triazoles using 1,4-di(prop-2-yn-1-yl)piperazine as a central scaffold. In one study, a series of these dimeric triazoles were synthesized and tested against the H37Rv strain of M. tuberculosis. Several compounds from this series demonstrated promising activity, with compounds 3b , 3d , and 3i showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL. Current time information in Bangalore, IN.biosynth.comcymitquimica.com Other compounds in the same series, 3a and 3m , displayed moderate activity with an MIC of 25 µg/mL. biosynth.com

In a different study, a series of novel quinoxaline-naphthalenol-piperazine hybrids were synthesized and evaluated. These compounds exhibited a wide range of antitubercular activity, with MIC values from 1.56 to 50 µg/mL against the H37Rv strain. Current time information in Bangalore, IN. Within this series, compounds 5h , 5n , and 5q were identified as the most potent, each displaying an MIC of 1.56 µg/mL. Current time information in Bangalore, IN. These potent compounds also showed a favorable selectivity index of over 47 when tested against mouse macrophage cells, indicating low cytotoxicity and suitability for further development. Current time information in Bangalore, IN.

Table 1: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

| Compound Series | Representative Compounds | MIC (µg/mL) | Reference |

|---|---|---|---|

| Piperazine Tethered Dimeric 1,2,3-Triazoles | 3b, 3d, 3i | 12.5 | Current time information in Bangalore, IN.biosynth.comcymitquimica.com |

| Piperazine Tethered Dimeric 1,2,3-Triazoles | 3a, 3m | 25 | biosynth.com |

| Quinoxaline-Naphthalenol-Piperazine Hybrids | 5h, 5n, 5q | 1.56 | Current time information in Bangalore, IN. |

| Quinoxaline-Naphthalenol-Piperazine Hybrids | 5c, 5d, 5g, 5l, 5o | 3.125 | Current time information in Bangalore, IN. |

| Quinoxaline-Naphthalenol-Piperazine Hybrids | 5a, 5b, 5f, 5m, 5p, 5r | 6.25 | Current time information in Bangalore, IN. |

Mechanisms of Antimicrobial Action

Other piperazine-containing compounds have been found to inhibit different essential enzymes. For instance, the potent antitubercular activity of piperazine-containing benzothiazinones, such as TZY-5-84, is attributed to the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an enzyme critical for the synthesis of the mycobacterial cell wall. researchgate.net Broader mechanisms for other antimicrobial piperazine derivatives include the disruption of the bacterial cell membrane, leading to the leakage of cellular contents, induction of oxidative stress, interference with metabolic activity, and interaction with DNA gyrase.

Antiparasitic Activity Research (e.g., Giardia lamblia, Coccidia trophozoites)

The piperazine ring is a common scaffold in various approved antiparasitic drugs, such as diethylcarbamazine. google.com Consequently, derivatives of piperazine are frequently explored for their potential against a range of parasites. While some commercial chemical suppliers suggest that the specific compound 1-phenyl-4-(prop-2-yn-1-yl)piperazine has shown effectiveness against Giardia lamblia and Coccidia trophozoites, primary research articles detailing these specific findings could not be identified in the conducted literature search. biosynth.comcymitquimica.comresearchgate.net

However, research on related structures highlights the potential of the piperazine class. For example, piperazine-based chalcones have been tested against Giardia intestinalis, with some compounds showing greater efficacy than the standard drug metronidazole, particularly under microaerobic conditions that mimic the parasite's natural environment. google.com.na Additionally, other studies have investigated piperazine derivatives against parasites such as Toxoplasma gondii and Cryptosporidium parvum, demonstrating the broad potential of this chemical family in antiparasitic drug discovery. google.comnih.gov

Neuropharmacological Investigations

The this compound scaffold and its derivatives have been extensively studied for their interactions with various targets in the central nervous system, including histamine (B1213489) receptors, sigma receptors, and cholinesterase enzymes.

Derivatives containing the piperazine moiety have been evaluated for their ability to modulate histamine receptors, particularly the H3 receptor (H3R), which is a presynaptic autoreceptor that controls the release of histamine and other neurotransmitters. In a study comparing piperazine and piperidine (B6355638) derivatives for dual H3R and sigma-1 receptor (σ1R) activity, the piperazine moiety was shown to be a critical structural element for high H3R affinity. researchgate.netmdpi.com

For instance, a piperazine derivative (Compound 4 ) exhibited high affinity for the human H3 receptor with a Ki value of 3.17 nM. researchgate.netmdpi.com When the piperazine ring in this compound was replaced with a piperidine ring (Compound 5 ), the affinity for H3R was slightly reduced (Ki = 7.70 nM), but the compound remained a potent H3R ligand. researchgate.netmdpi.com Functional assays confirmed that these high-affinity compounds act as antagonists at the H3 receptor. mdpi.com This line of research is significant for developing treatments for neurological disorders where H3R antagonism is considered a valid therapeutic strategy.

Table 2: Histamine H3 Receptor (hH3R) and Sigma-1 Receptor (σ1R) Binding Affinities of a Comparative Piperazine/Piperidine Pair

| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

|---|---|---|---|---|

| 4 | Piperazine | 3.17 | 1531 | researchgate.netmdpi.com |

| 5 | Piperidine | 7.70 | 3.64 | researchgate.netmdpi.com |

Sigma receptors (σR), particularly the σ1R and σ2R subtypes, are implicated in numerous cellular functions and are targets for therapeutic intervention in cancer and neurological diseases. google.comgoogle.com.na The propargyl group of this compound is a feature found in some sigma receptor ligands.

Research has shown that the nature of the heterocyclic amine (piperazine vs. piperidine) dramatically influences σ1R affinity. In the comparative study mentioned previously, replacing a piperidine ring with a piperazine ring caused a drastic loss of affinity for the σ1R (Ki of 3.64 nM for the piperidine analog vs. 1531 nM for the piperazine analog). researchgate.netmdpi.com However, other structural modifications can yield potent piperazine-based σ1R ligands. A series of benzylpiperazinyl derivatives were developed as selective σ1R antagonists for the potential treatment of pain, with one compound showing a high affinity of Ki = 1.6 nM for σ1R and an excellent selectivity ratio over σ2R. Another study on polyfunctionalized pyridines identified a compound containing a methyl(prop-2-yn-1-yl)amino group that exhibited high affinity for the human σ1R, with a Ki value of 1.45 nM and over 290-fold selectivity against the σ2R subtype. google.com These findings underscore that while the piperazine core is a viable scaffold, its substitution pattern is critical for achieving high affinity and selectivity for sigma receptors.

Table 3: Sigma Receptor (σR) Binding Affinities of Representative Propargyl-Containing Derivatives

| Compound | Description | σ1R Ki (nM) | σ2R Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 421 | google.com |

| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | |

| Compound 4 | Piperazine-based H3/σ1 ligand | 1531 | 1202 | researchgate.netmdpi.com |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the symptoms of Alzheimer's disease. The propargyl group is a well-known feature in several cholinesterase inhibitors. Derivatives of this compound have been incorporated into various molecular frameworks to target these enzymes.

One study identified a multifunctional pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, as a potent dual inhibitor of both AChE (IC50 = 13 nM) and BuChE (IC50 = 3.1 µM). google.com In another research effort, xanthine (B1682287) derivatives bearing piperazinyl substituents on a propargyl linker were synthesized. These compounds showed significant AChE inhibition, with IC50 values of 0.552 µM and 1.20 µM, which were more potent than the reference drug galantamine in that study. Furthermore, various hydrazone derivatives containing a piperazine moiety have also been evaluated, showing inhibitory activity against both AChE and BuChE.

Table 4: Cholinesterase Inhibition by Propargyl-Containing Piperazine Derivatives

| Compound Series/Name | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM | google.com |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM | google.com |

| 8-(1-Aminopropargyl)caffeine with piperazinyl substituent (Compound 58) | Acetylcholinesterase (AChE) | 1.20 µM | |

| 8-(1-Aminopropargyl)caffeine with piperazinyl substituent (Compound 59) | Acetylcholinesterase (AChE) | 0.552 µM | |

| Phthalimide-piperazine derivative (Compound 3e) | Acetylcholinesterase (eeAChE) | 0.24 µM |

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have been investigated for their potential to inhibit monoamine oxidases (MAO), enzymes crucial in the metabolism of amine neurotransmitters. researchgate.net Inhibition of MAO-A and MAO-B is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govacs.org The propargylamine (B41283) group is a known pharmacophore for MAO inhibition. nih.govacs.org

Several studies have synthesized and evaluated novel this compound derivatives for their MAO inhibitory activity. For instance, a series of 1,2,4-triazole-piperazine derivatives were designed and screened for their ability to inhibit human MAO-A and MAO-B (hMAO-A and hMAO-B). researchgate.net Another study focused on benzofuran-thiazolylhydrazone derivatives, which were also evaluated for their MAO inhibitory profiles. acs.org

Research has shown that certain derivatives exhibit potent and selective inhibition of MAO-B. One study reported a pyridazinone derivative, TR16, as a highly potent and selective MAO-B inhibitor with an IC50 value of 0.17 μM. mdpi.com Another compound, a selective MAO-B inhibitor, showed an IC50 value of 0.178 ± 0.0093 μM and was found to be an irreversible and time-dependent inhibitor. acs.org In a series of oxygenated chalcone derivatives, a compound was identified as the most potent MAO-B inhibitor with an IC50 value of 0.0021 μM. nih.gov

The following table summarizes the MAO inhibitory activity of selected this compound derivatives and related compounds.

| Compound Type | Target | IC50 Value (µM) | Selectivity | Reference |

| Pyridazinone Derivative (TR16) | MAO-B | 0.17 | High for MAO-B | mdpi.com |

| N-Alkylpiperidine Carbamate Derivative | MAO-B | 0.178 ± 0.0093 | Selective | acs.org |

| Oxygenated Chalcone Derivative | MAO-B | 0.0021 | Potent | nih.gov |

| O-alkyl ferulamide (B102684) derivative | MAO-B | 0.32 | Selective | tandfonline.com |

| Dimethoxy-halogenated chalcone derivative | MAO-B | 0.067 | Potent | nih.gov |

Calcium Channel Blocking Activity (e.g., N-type channels)

Voltage-gated calcium channels, particularly the N-type (CaV2.2), are crucial for neurotransmitter release and are significant targets in pain pathways. wikipedia.orgnih.gov Blockers of N-type calcium channels have shown potential as analgesics. nih.govnih.gov The piperazine scaffold has been incorporated into molecules designed to block these channels.

Studies have described novel series of compounds derived from N-type calcium channel blockers that incorporate a piperazine moiety. nih.gov These investigations have led to the discovery of compounds with IC50 values in the nanomolar range and high selectivity over L-type calcium channels. nih.gov For example, extensive structure-activity relationship (SAR) studies on diphenylpiperazine derivatives resulted in compounds with IC50 values between 10-150 nM for N-type calcium channels. nih.gov

One specific N-type calcium channel blocker, identified as N-type calcium channel blocker-1, demonstrated high affinity for blocking these channels with an IC50 of 0.7 μM in an IMR32 cell-based assay. medchemexpress.com Further optimization of a lead compound, NP078585, which contains a piperazine ring, led to a derivative with high potency for N-type calcium channel blockade and excellent selectivity over hERG and L-type channels. nih.govarizona.edu

Neuroprotective and Anti-neuroinflammatory Potential

The neuroprotective and anti-neuroinflammatory properties of this compound derivatives are of significant interest, particularly for the treatment of neurodegenerative diseases. google.com The propargyl group itself is considered important for neuroprotective activity. rsc.org

Several studies have demonstrated the neuroprotective effects of piperazine-containing compounds. For instance, a series of novel O-alkyl ferulamide derivatives containing a piperazine moiety showed potent anti-inflammatory properties and a significant neuroprotective effect against Aβ1-42-induced injury in PC12 cells. tandfonline.com In another study, the introduction of a piperazine ring into 2,2-dimethylbenzopyran derivatives led to compounds with superior neuroprotective activity. rsc.org Specifically, a derivative substituted with 4-(piperazin-1-yl)phenol increased the survival rate of neurons from 41% to 98% in an in vitro model of ischemic stroke. rsc.org

Furthermore, some N-propargyl-substituted diphenylpyrimidines have demonstrated strong neuroprotective potential, with up to 90% recovery from 6-hydroxydopamine-induced neuronal damage in SH-SY5Y cells. acs.org These compounds were also found to be irreversible MAO inhibitors with no cytotoxicity against neuronal cells. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of this compound derivatives is significantly influenced by substitutions on both the piperazine ring and the propargyl group. nih.govnih.gov

Impact of Piperazine Ring Substitutions

The piperazine ring is a versatile scaffold that allows for easy modification to modulate pharmacological activity. researchgate.netbohrium.comresearchgate.net The two nitrogen atoms in the ring can influence properties like water solubility and bioavailability. nih.gov

SAR studies have shown that substitutions on the piperazine ring can have a profound effect on biological activity. nih.govresearchgate.net For example, in a series of anticancer agents, a 3,4-dichlorophenyl substituent on the piperazine ring resulted in the most active compound against several cancer cell lines. tubitak.gov.tr In another study on anti-MRSA agents, a phenyl substituent on the piperazine ring was found to be effective. The nature of the substituent on the aryl ring of N-aryl piperazines was also found to affect their anticancer activity. grafiati.com

Replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, has been shown to decrease activity in some cases, highlighting the importance of the piperazine core. nih.gov

Influence of Propargyl Group and its Derivatizations

The propargyl group (prop-2-yn-1-yl) is a key structural feature responsible for some of the biological activities of these derivatives, particularly MAO inhibition. rsc.org Derivatization of the propargyl group, for instance, through click chemistry to form triazoles, has been a common strategy to create new bioactive molecules. nih.govtandfonline.com

The introduction of a propargyl group to other molecular scaffolds has been shown to confer or enhance biological activity. nih.gov For example, propargylated methyl dihydroquinopimarates showed high antitumor activity. nih.gov In the context of MAO inhibitors, the terminal triple bond of the propargyl group is crucial for their potency. acs.org

In Vitro and In Vivo Biological Evaluation Methodologies

A variety of in vitro and in vivo methods are employed to evaluate the biological activities of this compound derivatives.

In Vitro Assays:

Enzyme Inhibition Assays: Fluorometric methods are commonly used to determine the inhibitory activity against enzymes like MAO-A and MAO-B. researchgate.netacs.org The Amplex Red® reagent-based assay is a specific example. researchgate.net For cholinesterase inhibition, Ellman's spectrophotometric method is often utilized. grafiati.com

Cytotoxicity and Antiproliferative Assays: The MTT assay is a standard colorimetric assay used to assess cell viability and the cytotoxic effects of compounds on various cancer cell lines (e.g., MCF-7, HepG2, PC3) and normal cell lines. nih.govtubitak.gov.tr

Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined to evaluate the antimicrobial activity against different bacterial and fungal strains. tandfonline.com

Calcium Channel Blocking Activity: Patch-clamp techniques and high-content screening analysis are used to measure the activity of compounds on calcium channels, such as L-type and N-type channels, often in cell lines like IMR32. medchemexpress.comgoogle.com

Neuroprotection Assays: The neuroprotective effects are often evaluated by measuring cell viability in neuronal cell lines (e.g., PC12, SH-SY5Y) after exposure to neurotoxins like Aβ1-42 or 6-hydroxydopamine. acs.orgtandfonline.com

Anti-inflammatory Activity: Assays to measure the inhibition of inflammatory mediators are used to assess anti-neuroinflammatory potential. tandfonline.com